Formyl-leurosine

Vue d'ensemble

Description

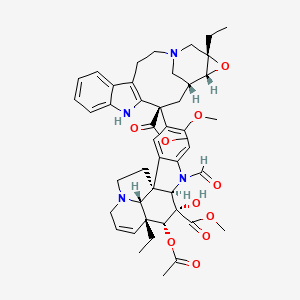

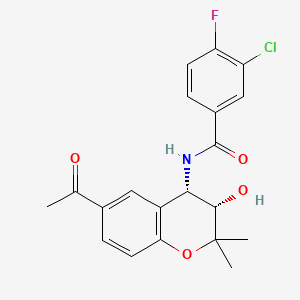

Formyl-leurosine is a compound with the molecular formula C46H54N4O10 and a molecular weight of 822.94 . It is used as a reference standard for pharmaceutical analytical testing .

Synthesis Analysis

The synthesis of formylated compounds, such as formyl-leurosine, often involves the formylation of primary amines . One method involves the use of formic acid and N,N-dicyclohexylcarbodiimmide (DCC) in liquid phase .Molecular Structure Analysis

Formyl-leurosine is a complex molecule with a large number of atoms. Its structure is likely to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The formyl group in formyl-leurosine is known to interact with certain receptors, such as the formyl peptide receptor 1 (FPR1), which has been studied using cryo-EM .Chemical Reactions Analysis

Formyl-leurosine, like other formylated compounds, can undergo a variety of chemical reactions. For example, the ε-amine of lysine, a strong nucleophile in proteins, can react with formaldehyde to result in formylation .Physical And Chemical Properties Analysis

Formyl-leurosine is a solid compound with a melting point of 200-210°C . It is slightly soluble in chloroform and methanol . It is also hygroscopic, meaning it readily absorbs moisture from the air .Applications De Recherche Scientifique

Pharmacokinetics and Metabolism Studies

Formyl-leurosine has been studied for its pharmacokinetics and metabolism in animal models. Research has shown that after intravenous administration, the compound exhibits a triphasic curve in the disappearance from the blood. The bile is the major route of excretion, with 80% of radioactivity recovered in the bile within the first 28 hours. Additionally, about 54% of Formyl-leurosine binds to plasma proteins, indicating significant interaction with blood components .

Impurity Analysis in Chemotherapeutic Agents

As an impurity in the chemotherapy drug Vincristine, Formyl-leurosine is of interest in the pharmaceutical industry. During the production or storage of Vincristine, Formyl-leurosine can form as a byproduct. Its identification and quantification are crucial for quality control and ensuring the efficacy and safety of the chemotherapeutic agent.

Biological Role Exploration

Although current research on the biological role of Formyl-leurosine itself is limited, ongoing studies may uncover its role in biological processes. For instance, its levels could be measured alongside other molecules in the context of ribosome function, although the specific role of Formyl-leurosine in this process is yet to be clarified.

Mécanisme D'action

Target of Action

Formyl-leurosine primarily targets Formyl Peptide Receptors (FPRs) . FPRs are a group of G protein-coupled cell surface receptors that play crucial roles in host defense and inflammation . They interact with structurally diverse chemotactic agonists, leading to a dual function in inflammatory processes .

Mode of Action

Formyl-leurosine interacts with its targets, the FPRs, resulting in changes at the cellular level. At the subcellular level, tubulin was found to bind the highest amount of the alkaloid, followed by the fraction containing Golgi and plasma membranes . This interaction influences the behavior of the cells, particularly those involved in inflammation and host defense .

Biochemical Pathways

Formyl-leurosine affects the purine metabolism pathway . This pathway is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . The pathway relies on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, to the ultimate carbon acceptors that include nucleotides .

Pharmacokinetics

The pharmacokinetics of Formyl-leurosine involves its absorption, tissue distribution, excretion, and protein binding . A triphasic curve was observed for the disappearance of the drug from blood . The bile was the major route of excretion, with 80% of radioactivity recovered in the bile during the first 28 hours after intravenous administration . Additionally, 54% of Formyl-leurosine binds to plasma proteins in the concentration range of 0.1 µmol/L to 0.5 mmol/L .

Result of Action

Formyl-leurosine has been found to possess anti-tumor activity similar to that of Vincristine . It has shown striking anti-tumor activity in all types of leukemia . The most notable anti-leukemic effect was found in one acute myelogenous and in one acute lymphatic leukemia, both in adults .

Safety and Hazards

Orientations Futures

Formyl-leurosine, like other formylated compounds, has potential applications in various fields. For instance, formyl peptide receptors (FPRs), which interact with formylated peptides, are considered important biomarkers for neurological diseases . Therefore, formyl-leurosine and other formylated compounds could be used in the development of new therapeutic targets for these diseases .

Propriétés

IUPAC Name |

methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36-,37+,38-,39-,42-,43+,44-,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDSBTCHEGZWCV-HLTPFJCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CN3CCC4=C([C@](C[C@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968854 | |

| Record name | 22-Oxo-O~3'~,3'-cyclovincaleukoblastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formyl-leurosine | |

CAS RN |

54022-49-0 | |

| Record name | Formyl-leurosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 22-Oxo-O~3'~,3'-cyclovincaleukoblastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

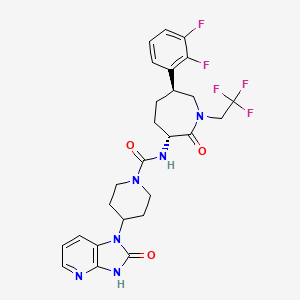

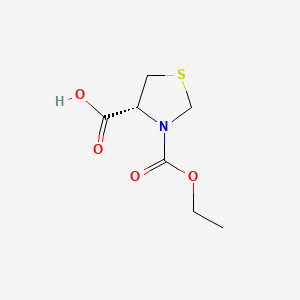

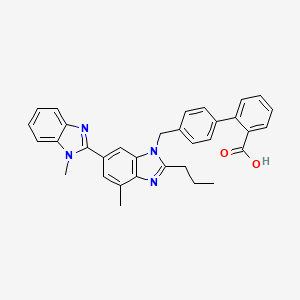

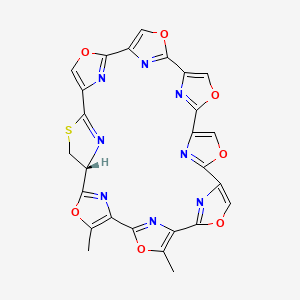

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrole-2-carboxaldehyde, 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-hydroxypropyl)-3-methyl-](/img/structure/B1682991.png)